4-(1H-pyrazol-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDKULOZRHMIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296027 | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152543-41-3 | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152543-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4 1h Pyrazol 1 Yl Pyridin 3 Amine and Its Derivatives
Strategic Approaches to Pyrazolyl-Aminopyridine Synthesis
The construction of the pyrazolo[3,4-b]pyridine core, which is structurally related to the target compound, can be broadly categorized into two main approaches: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) and the formation of a pyrazole ring on a pre-existing pyridine. nih.gov
Formation of the Pyridine Ring upon a Pre-existing Pyrazole Core
This approach utilizes pyrazole derivatives as the foundational building block for the subsequent construction of the pyridine ring. A common starting material for this strategy is 3-aminopyrazole (B16455) or its derivatives, which can act as a dinucleophile. nih.gov
The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a widely employed method for the synthesis of 1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com In this reaction, the 5-aminopyrazole acts as a 1,3-NCC-dinucleophile, reacting with the 1,3-dicarbonyl compound which serves as a 1,3-CCC-biselectrophile. nih.gov The reaction typically proceeds via a condensation mechanism.
The regioselectivity of this reaction is a critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds. The relative electrophilicity of the two carbonyl groups dictates the final product distribution. nih.gov For instance, the use of 1,1,1-trifluoropentane-2,4-dione has been shown to direct the regioselectivity due to the higher electrophilicity of the carbonyl group adjacent to the trifluoromethyl group. mdpi.com
| Starting Material 1 | Starting Material 2 | Product | Key Features |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | 1H-Pyrazolo[3,4-b]pyridine | Regioselectivity dependent on dicarbonyl symmetry. nih.gov |
| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketones | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | Reaction often carried out in glacial acetic acid. mdpi.com |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | CF3-substituted 1H-pyrazolo[3,4-b]pyridine | CF3 group directs regioselectivity. mdpi.com |
The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines. mdpi.comwikipedia.org This method involves the reaction of a 3-aminopyrazole derivative with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate. mdpi.com The reaction proceeds through a series of steps including condensation, cyclization, and often, a final treatment with an agent like POCl3 to yield a 4-chloro-substituted pyrazolo[3,4-b]pyridine. mdpi.com
The mechanism involves the initial attack of the amino group of the pyrazole on the enol ether of the malonate derivative, followed by cyclization. mdpi.com While this method is a straightforward route to certain substituted pyrazolo[3,4-b]pyridines, it may have limitations regarding the diversity of achievable substituents. mdpi.com
| Reactant 1 | Reactant 2 | Reagent | Product |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | POCl3 | 4-Chloro-1H-pyrazolo[3,4-b]pyridine mdpi.com |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | None | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine mdpi.com |
Three-component reactions offer an efficient and atom-economical approach to the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net These reactions often involve the condensation of an aldehyde, a ketone (or another carbonyl compound), and an aminopyrazole. mdpi.com The reaction typically begins with the formation of a 1,3-CCC-biselectrophile through a condensation reaction between the aldehyde and the carbonyl compound. mdpi.com This intermediate then reacts with the aminopyrazole to form the final fused heterocyclic system. These one-pot syntheses are often advantageous due to their simplicity and high yields. preprints.org
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |
| Aldehyde | Ketone | 5-Aminopyrazole | Various catalysts/solvents | 1H-Pyrazolo[3,4-b]pyridine mdpi.com |
| Arylglyoxals | 3-Aryl-3-oxopropanenitriles | 5-Amino-1-aryl-3-methylpyrazoles | Al2O3 in H2O-EtOH | 4-Aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile researchgate.net |
| Enaminones | Benzaldehyde | Hydrazine-HCl | Ammonium acetate (B1210297) in water | Pyrazolo[3,4-b]pyridine derivatives preprints.org |
Formation of the Pyrazole Ring upon a Pre-existing Pyridine Core
An alternative strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine scaffold. nih.govresearchgate.net This approach often utilizes hydrazinopyridine derivatives as key intermediates.
The reaction of hydrazinopyridine derivatives with activated acrylonitriles is a viable method for constructing the pyrazole ring. For instance, the reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones can lead to the formation of 4-methyl-6-pyrazolyl-2-chloronicotinonitriles. researchgate.net Subsequent treatment with hydrazine (B178648) can then afford the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net This cyclization process is a key step in building the fused pyrazole ring system.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a principal strategy for synthesizing pyrazolyl-substituted pyridines. This approach typically involves the reaction of a pyridine ring bearing a leaving group, such as a halogen, with a pyrazole nucleophile. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comyoutube.com The stability of the resulting intermediate, a high-energy anionic species, is crucial for the reaction to proceed. stackexchange.com Resonance forms that place the negative charge on the electronegative nitrogen atom provide significant stabilization, favoring attack at these positions over the C3 position. stackexchange.comyoutube.com
A common route involves reacting a substituted 2-chloropyridine (B119429) with an amine, often requiring heat to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com For instance, pyrazolo[4,3-b]pyridines can be efficiently synthesized from readily available 2-chloro-3-nitropyridines through a sequence initiated by an SNAr reaction. nih.govmdpi.com This initial step converts the starting material into a pyridinyl keto ester, which then undergoes further transformation. mdpi.com
The reaction conditions for SNAr can be optimized for efficiency and environmental considerations. A greener methodology utilizes polyethylene (B3416737) glycol (PEG-400) as a solvent, which can lead to excellent yields in very short reaction times, sometimes as little as five minutes at 120 °C. nih.gov This method has been successfully applied to various nitrogen-containing fused heterocycles, demonstrating its broad applicability. nih.gov
Table 1: Comparison of SNAr Reaction Conditions
| Starting Material | Nucleophile | Solvent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-3-nitropyridines | Keto ester anion | Not specified | Not specified | Pyridinyl keto ester B | Not specified | mdpi.com |
| Chloro compound | Amine derivative | PEG-400 | 120 °C, 5 min | Amino-substituted heterocycle | Excellent | nih.gov |
Japp–Klingemann Reaction Sequence Integration
The Japp–Klingemann reaction provides a versatile method for synthesizing hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts. wikipedia.org These hydrazone products are valuable intermediates, often used in subsequent reactions like the Fischer indole (B1671886) synthesis. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of an azo compound, which then typically undergoes hydrolysis and decomposition to yield the final hydrazone. wikipedia.org
This reaction has been integrated into synthetic sequences for preparing complex heterocyclic systems. A notable application is the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines. nih.govmdpi.com After an initial SNAr reaction, a modified Japp–Klingemann reaction is employed. nih.govmdpi.com This sequence combines azo-coupling, deacylation, and pyrazole ring annulation steps, which can be performed in a one-pot manner, simplifying the operational procedure. mdpi.com The use of stable arenediazonium tosylates is an advantageous feature of this method. nih.govmdpi.com
However, conventional Japp–Klingemann conditions, such as using sodium acetate with arenediazonium chlorides, may not always be suitable and can lead to stable azo-compounds instead of the desired hydrazones, necessitating careful optimization of reaction conditions. mdpi.com
Reaction Condition Optimization and Green Chemistry Aspects
Optimizing reaction conditions is crucial for improving yield, reducing reaction times, and minimizing environmental impact. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives.
Solvent Systems and Catalysis
The choice of solvent and catalyst significantly influences the outcome of pyrazole synthesis. While traditional methods often use organic solvents like ethanol (B145695) or acetic acid at high temperatures nih.gov, greener alternatives are being explored. nih.gov Water has been used as a solvent for the synthesis of pyrazolo[3,4-b]pyridines at 90 °C. url.edu
Catalysts play a vital role in enhancing reaction rates and selectivity. Acids and bases are commonly used; bases assist in deprotonation, while acids increase the electrophilicity of reactants. nih.gov For example, using a mixture of acetic acid and triethylamine (B128534) can significantly improve yields (86-98%) compared to acetic acid alone (65-88%) in certain pyrazolopyridine syntheses. nih.gov Lewis acids such as CuCl₂, ZrCl₄, and ZnCl₂ are also employed. nih.gov Recently, heterogeneous catalysts like sulfonated amorphous carbon (AC-SO₃H) have been introduced as an effective and green option for synthesizing pyrazolo[3,4-b]pyridine scaffolds in ethanol at room temperature. rsc.org
Table 2: Effect of Catalysts on Pyrazolopyridine Synthesis
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acetic acid | Acetic acid | 150-160 °C | 15-20 min | 65-88% | nih.gov |
| Acetic acid/Triethylamine | Acetic acid | 150-160 °C | 15-20 min | 86-98% | nih.gov |
| L-proline | Ethanol | 80 °C | 30-60 min | High | nih.gov |
| AC-SO₃H | Ethanol | Room Temp. | 3 h | >83% | rsc.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. nih.gov This technology has been successfully applied to the synthesis of various pyrazole and pyrazolopyridine derivatives. nih.govosi.lv For example, the synthesis of pyrazolopyridine derivatives from enaminones and active methylene (B1212753) reagents was achieved using both conventional heating and microwave irradiation, with the latter offering a more efficient route. nih.gov In some cases, microwave irradiation at high temperatures (e.g., 200 °C) can even facilitate reactions without any solvent or catalyst. nih.gov The synthesis of fused pyrazole-pyrazines has been achieved by a Ugi cascade reaction followed by a catalyst-free cyclization under microwave irradiation at 110 °C for 20 minutes in DMF. nih.gov
Catalyst-Free Condensation Reactions
Developing catalyst-free synthetic methods is a key goal of green chemistry. Several pyrazole synthesis protocols have been developed that proceed efficiently without a catalyst. organic-chemistry.org The condensation of 1,3-diketones with arylhydrazines to form 1-aryl-3,4,5-substituted pyrazoles can occur at room temperature in N,N-dimethylacetamide, providing good yields. organic-chemistry.org Furthermore, some multicomponent reactions for synthesizing pyrazoles are operationally simple and can be performed without a catalyst. organic-chemistry.org For instance, the reaction of 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate can be performed without solvent at 100–110 °C. nih.gov
Regioselectivity and Diastereoselectivity in Synthetic Transformations
Controlling regioselectivity is a significant challenge in the synthesis of substituted pyrazoles and their fused derivatives. When unsymmetrical reagents are used, multiple isomers can be formed.
In the synthesis of 1H-pyrazolo[3,4-b]pyridines from nonsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. nih.gov The ratio of these products depends on the relative electrophilicity of the two carbonyl groups. If their electrophilicity is very different, regioselectivity can exceed 80%. nih.gov One way to circumvent regioselectivity issues is through three-component reactions that generate the biselectrophile in situ. nih.gov
The inherent properties of the pyrazole ring also dictate regioselectivity in substitution reactions. N-unsubstituted pyrazoles exist as tautomers, and substitution can occur at either of the two ring nitrogens. nih.gov While the pyridine-like nitrogen is generally considered more basic and nucleophilic, steric hindrance from substituents at the C3 and C5 positions can direct substitution to the less-hindered nitrogen. nih.gov DFT calculations have suggested that the pyrrole-like nitrogen actually has a higher electron density, but specific conditions can be used to achieve regioselective N1 substitution. nih.gov
In the synthesis of pyrazoles via [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, excellent regioselectivity is achieved under mild, base-mediated conditions. acs.org Similarly, the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines is reported to be highly regioselective. organic-chemistry.org
Diastereoselectivity is also a critical consideration, particularly when creating chiral centers. For example, a diastereoselective Joullié–Ugi three-component reaction has been developed for the synthesis of phosphorylated N-acylaziridines, which can then be transformed into other heterocycles. researchgate.net
Control of Nitrogen Atom Substitution Patterns in the Pyrazole Ring
The synthesis of N-substituted pyrazoles, such as 4-(1H-pyrazol-1-yl)pyridin-3-amine, often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A significant challenge in this synthesis is controlling which of the two nitrogen atoms of the pyrazole ring becomes attached to the pyridine ring. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two regioisomers.
The regioselectivity of this cyclocondensation reaction is influenced by several factors, including the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups dictates the proportion of the resulting regioisomers. nih.gov If the electrophilicity is significantly different, a high degree of regioselectivity can be achieved. nih.gov
In the context of synthesizing this compound, a common strategy involves the reaction of 3-aminopyridine (B143674) with a suitable pyrazole-forming synthon. To ensure the desired N1-substitution on the pyrazole ring, where the pyrazole is attached to the 4-position of the pyridine ring, specific synthetic routes are employed. One approach is the use of pre-functionalized pyrazoles that can undergo nucleophilic substitution with an activated pyridine derivative. Alternatively, the direct condensation of a hydrazine with a pyridinyl-substituted 1,3-dicarbonyl compound can be optimized by carefully selecting reaction conditions and substituents to favor the formation of the desired 1-pyridinylpyrazole isomer.
Regioisomeric Purity and Formation Analysis
Ensuring the regioisomeric purity of this compound is critical, as different regioisomers can exhibit distinct physical, chemical, and biological properties. The formation of the undesired regioisomer, where the pyrazole ring is attached via the N2 atom, can occur during the synthesis.
The analysis of the product mixture to confirm the formation of the correct regioisomer is typically performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously determining the connectivity of atoms and thus confirming the regioselectivity of the reaction. rsc.org For example, in the synthesis of 3,4-diaryl-1H-pyrazoles, 2D-NOESY and HMBC were used to confirm the regiochemistry of the cycloaddition. rsc.org
Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict the relative stability of the possible regioisomers and the activation energies of their formation pathways. rsc.org These theoretical calculations can provide valuable insights into the factors governing the regioselectivity and aid in the optimization of reaction conditions to favor the desired product. rsc.org Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and quantification of regioisomers, thereby ensuring the purity of the final compound.
Derivatization Strategies via the Primary Amine Moiety
The primary amine group at the 3-position of the pyridine ring in this compound is a versatile handle for a wide array of chemical transformations. These derivatization strategies allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Schiff Base Formation via Condensation Reactions
The condensation of the primary amine of this compound with various aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.
The synthesis of Schiff bases derived from pyrazole-containing amines has been widely reported. For instance, a series of 4-{[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols were synthesized by condensing substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in methanol (B129727) with acetic acid as a catalyst. oup.com This highlights the general applicability of this reaction to amines with heterocyclic scaffolds.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aromatic/Heteroaromatic Aldehyde | Schiff Base (Imine) | oup.com |
| This compound | Aromatic/Heteroaromatic Ketone | Schiff Base (Imine) | oup.com |
Acylation and Sulfonylation Reactions
The primary amine of this compound can readily undergo acylation and sulfonylation reactions with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. These reactions are typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct.
The synthesis of N-acyl and N-sulfonyl derivatives of heterocyclic amines is a common strategy in medicinal chemistry. For example, novel pyrazole derivatives have been synthesized through the coupling of 4-nitropyrazole-3-carboxylic acid with a series of amines, followed by further transformations. mdpi.com This demonstrates the feasibility of forming amide bonds with pyrazole-containing structures.
| Reagent | Product Type | Base | Reference |
| Acyl Chloride (R-COCl) | Amide | Triethylamine/Pyridine | mdpi.com |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Triethylamine/Pyridine | mdpi.com |
| Carboxylic Anhydride ((RCO)2O) | Amide | Triethylamine/Pyridine | mdpi.com |
Diazotization and Coupling Reactions
The primary amino group of this compound can be converted into a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. oaji.net The resulting pyridinyl diazonium salt is an electrophilic species that can undergo various coupling reactions.
Aromatic diazonium salts are valuable intermediates in organic synthesis. The diazotization of aminopyridines has been studied, leading to the formation of pyridyl diazonium ions which can then be used in subsequent reactions. rsc.org For example, the diazonium salt of 3-aminopyridine has been coupled with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to yield pyridinylhydrazono derivatives. researchgate.net These intermediates can then be cyclized to form novel pyrazole derivatives. researchgate.net
Azo coupling reactions involve the reaction of the diazonium salt with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. wikipedia.org The reaction conditions, particularly the pH, are crucial for successful coupling. numberanalytics.com
| Reaction | Reagent | Product Type | Reference |
| Diazotization | Sodium Nitrite, Hydrochloric Acid | Diazonium Salt | oaji.net |
| Azo Coupling | Electron-rich Aromatic Compound | Azo Compound | wikipedia.org |
| Coupling with Active Methylene Compounds | Malononitrile, Ethyl Cyanoacetate | Hydrazono Derivative | researchgate.net |
Reactions with Isothiocyanates
The reaction of the primary amine of this compound with various isothiocyanates provides a straightforward route to the corresponding thiourea (B124793) derivatives. This nucleophilic addition reaction is typically carried out by stirring the reactants in a suitable solvent at room temperature or with gentle heating.
The synthesis of thiourea derivatives from heterocyclic amines is a well-established method for generating compounds with a wide range of biological activities. For instance, novel pyrazole acyl thiourea derivatives have been synthesized by reacting 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates with fluorinated aromatic amines. oaji.net Similarly, thiourea derivatives have been prepared from 3-aminopyridin-2(1H)-ones by reaction with various isothiocyanates. rsc.org
| Reagent | Product Type | Reaction Conditions | Reference |
| Alkyl Isothiocyanate (R-NCS) | N-Alkyl-N'-(4-(1H-pyrazol-1-yl)pyridin-3-yl)thiourea | Room temperature or gentle heating in a suitable solvent | rsc.org |
| Aryl Isothiocyanate (Ar-NCS) | N-Aryl-N'-(4-(1H-pyrazol-1-yl)pyridin-3-yl)thiourea | Room temperature or gentle heating in a suitable solvent | rsc.org |
| Acyl Isothiocyanate (R-CO-NCS) | N-Acyl-N'-(4-(1H-pyrazol-1-yl)pyridin-3-yl)thiourea | Room temperature in a suitable solvent | oaji.net |
Advanced Spectroscopic and Structural Elucidation of 4 1h Pyrazol 1 Yl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei such as ¹H and ¹³C.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyrazole (B372694) and pyridine (B92270) rings.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify which protons are adjacent to each other within the pyridine and pyrazole rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be essential for confirming the C-N bond connecting the pyrazole nitrogen to the C4 position of the pyridine ring and for assigning the quaternary (non-protonated) carbon atoms.
A search for experimental 2D NMR data for 4-(1H-pyrazol-1-yl)pyridin-3-amine did not yield any specific results.
Dynamic NMR Studies and Tautomerism Investigation
Dynamic NMR studies can provide information on conformational changes or chemical exchange processes, such as tautomerism. Pyrazole-containing compounds can exhibit tautomerism, where a proton can move between the two nitrogen atoms of the pyrazole ring. mdpi.comnih.gov Variable temperature NMR studies could potentially reveal if such a dynamic process occurs for this compound and at what rate. However, no specific dynamic NMR or tautomerism studies for this compound were found in the available literature.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FTIR and FT-Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
N-H Stretching: The amine (NH₂) group would typically show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from both rings would appear above 3000 cm⁻¹. excli.de
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole and pyridine rings are expected in the 1400-1650 cm⁻¹ region. excli.deamazonaws.com
N-H Bending: The scissoring vibration of the primary amine can be found around 1590-1650 cm⁻¹.
No experimental FTIR spectrum or a list of specific vibrational frequencies for this compound could be sourced.
FT-Raman Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H are often stronger in IR spectra, non-polar, symmetric bonds often give stronger signals in Raman. The symmetric breathing vibrations of the pyrazole and pyridine rings would be expected to produce characteristic signals. For related 4-halogenated-1H-pyrazoles, distinct bands are observed in their Raman spectra. mdpi.com However, no FT-Raman spectroscopic data for this compound was found.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula, a critical piece of information for confirming the identity of a newly synthesized compound. For this compound, with a molecular formula of C₈H₈N₄, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm).
| Parameter | Value |
| Molecular Formula | C₈H₈N₄ |
| Theoretical Monoisotopic Mass (Da) | 160.07489 |
| Predicted [M+H]⁺ (m/z) | 161.08217 |
This table presents the theoretical mass data for this compound.
The high accuracy of HRMS is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions. The confirmation of the exact mass provides strong evidence for the successful synthesis of the target molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For pyrazolyl-pyridine derivatives, common fragmentation pathways involve the cleavage of the bond between the two rings or the fragmentation of the pyrazole or pyridine rings themselves. researchgate.net The resulting fragmentation pattern serves as a fingerprint for the molecule, aiding in its structural confirmation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.08217 |
| [M+Na]⁺ | 183.06411 |
| [M+K]⁺ | 199.03805 |
| [M+NH₄]⁺ | 178.10871 |
This table shows the predicted mass-to-charge ratios (m/z) for various adducts of this compound that could be observed in ESI-MS. uni.luuni.lu
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined.
For a compound like this compound, single-crystal X-ray diffraction would reveal the crystal system, space group, and the precise geometric parameters of the molecule. niscpr.res.in For instance, studies on similar pyrazole-pyridine structures have revealed various crystal systems, such as monoclinic or triclinic. nih.govresearchgate.net
| Crystallographic Parameter | Description |
| Crystal System | The classification of crystals based on their axial systems. |
| Space Group | The group of symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
This table outlines key parameters obtained from a single-crystal X-ray diffraction experiment.
The way molecules pack in a crystal is determined by a variety of intermolecular forces. cardiff.ac.uk For this compound, hydrogen bonding and π-π stacking are expected to be significant.
The amino group (-NH₂) on the pyridine ring and the N-H group of the pyrazole ring can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and pyrazole rings can act as hydrogen bond acceptors. nih.gov These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks. nih.gov
Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the behavior of molecules at the atomic and electronic levels. For 4-(1H-pyrazol-1-yl)pyridin-3-amine, these methods have been instrumental in predicting its molecular structure and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry and electronic properties of pyrazole (B372694) and pyridine (B92270) derivatives. nih.govnih.govresearchgate.net DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), are performed to find the most stable conformation of the molecule, corresponding to a local minimum on the potential energy surface. nih.govnih.gov This is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov
The optimized structure of related heterocyclic compounds reveals a planar conformation, where all constituent atoms lie within the same geometrical plane. nih.gov This planarity is often stabilized by intramolecular interactions. nih.gov DFT is also utilized to calculate various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity. nih.gov
Ab Initio Methods for Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are also applied to study the electronic properties of pyrazole-containing compounds. nih.gov Methods like Hartree-Fock (HF) are used alongside DFT to provide a comprehensive understanding of the electronic structure. nih.gov These calculations help in determining fundamental properties like the total electronic energy and dipole moment. researchgate.net By comparing results from different theoretical approaches, a more robust and reliable picture of the molecule's electronic behavior can be obtained. nih.gov
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the frontier molecular orbitals (FMOs) and charge distribution offers significant insights into the chemical behavior of this compound.
Frontier Molecular Orbitals (HOMO/LUMO) Energy Gap and Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.netnih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, indicating a greater ease of intramolecular charge transfer. researchgate.net For various pyrazole derivatives, this energy gap has been calculated using DFT and HF methods. nih.govresearchgate.net The delocalization of these frontier orbitals across the molecular structure, particularly on the pyrazole and pyridine rings, is also analyzed to identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Pyrazole Derivative
| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| B3LYP/6-31G | - | - | 0.4036 Hartree |
| HF/6-31G | - | - | 0.3414 Hartree |
Note: The data presented is for a related pyrazolo[3,4-d]pyrimidine derivative and serves as an illustrative example of the type of data generated in such studies. researchgate.net Specific values for this compound would require dedicated calculations.
Charge Density Distribution and Mulliken Population Analysis
The distribution of electron density within a molecule is fundamental to understanding its chemical properties. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.deq-chem.com This analysis provides insight into the electrostatic potential and the nature of chemical bonds (ionic vs. covalent). uni-muenchen.de
However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.deq-chem.com Despite this limitation, Mulliken analysis remains a valuable tool for qualitatively understanding charge distribution and identifying reactive sites within a molecule. uni-muenchen.detau.ac.il The analysis involves partitioning the total electron population among the constituent atoms, providing a picture of electron distribution. tau.ac.il
Natural Bond Orbital (NBO) Analysis for Stability and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs.
Spectroscopic Property Prediction and Correlation
Computational chemistry offers powerful tools to predict spectroscopic properties, aiding in the identification, characterization, and understanding of a molecule's electronic structure. For this compound, density functional theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice.
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, primarily for verifying chemical structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the isotropic magnetic shielding tensors of nuclei. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, a GIAO calculation would predict the chemical shifts for all hydrogen, carbon, and nitrogen atoms. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on similar heterocyclic systems have shown that the B3LYP functional with a 6-311++G(d,p) basis set often provides results that correlate well with experimental data.
The predicted chemical shifts would help in assigning the signals in an experimental spectrum. For example, the protons on the pyridine ring would be distinguished from those on the pyrazole ring based on their calculated electronic environments. Similarly, the chemical shifts of the carbon atoms in both rings, as well as the nitrogen atoms in the pyrazole and pyridine moieties, would be predicted, offering a complete theoretical NMR profile of the molecule.
Illustrative Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Disclaimer: The following data is illustrative and intended to demonstrate the output of a GIAO calculation. Actual values would require a specific DFT study on this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine C2 | - | 145.8 |
| Pyridine C3 | - | 123.5 |
| Pyridine C4 | - | 149.2 |
| Pyridine C5 | 7.95 | 115.1 |
| Pyridine C6 | 8.50 | 148.7 |
| Pyrazole C3' | 7.80 | 140.1 |
| Pyrazole C4' | 6.55 | 107.3 |
| Pyrazole C5' | 8.30 | 130.6 |
| Amine NH₂ | 4.50 | - |
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency analysis, performed at the same level of theory as geometry optimization (e.g., B3LYP/6-311++G(d,p)), calculates the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.
A key component of this analysis is the Potential Energy Distribution (PED) analysis. PED assigns each calculated vibrational mode to specific internal coordinates (bond stretches, angle bends, torsions), allowing for an unambiguous characterization of the observed spectral bands. For this compound, this would involve identifying the characteristic stretching frequencies of the N-H bonds in the amine group, the C-H stretches of the aromatic rings, and the various C-C, C-N, and N-N stretching and bending modes that define the molecule's structure. For example, DFT calculations on related aniline (B41778) derivatives have been used to assign N-H stretching vibrations, which are often observed in the 3300-3500 cm⁻¹ range. mdpi.com
Illustrative Data Table for Vibrational Frequencies and PED Analysis
Disclaimer: The following data is for illustrative purposes. Actual frequencies and assignments would result from a specific computational study.
| Scaled Frequency (cm⁻¹) | PED Assignment | Vibrational Mode |
| 3450 | 98% ν(N-H) | Asymmetric NH₂ Stretch |
| 3360 | 97% ν(N-H) | Symmetric NH₂ Stretch |
| 3105 | 95% ν(C-H) | Pyridine C-H Stretch |
| 3080 | 96% ν(C-H) | Pyrazole C-H Stretch |
| 1620 | 70% δ(NH₂) + 25% ν(C=C) | NH₂ Scissoring |
| 1585 | 85% ν(C=C) + 10% ν(C=N) | Pyridine Ring Stretch |
| 1450 | 75% ν(C=N) + 20% ν(C=C) | Pyrazole Ring Stretch |
The electronic absorption and emission properties of a molecule are governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. By calculating the vertical excitation energies and oscillator strengths for the transitions from the ground state to various excited states, a theoretical spectrum can be constructed.
For this compound, TD-DFT calculations would likely predict several π→π* transitions responsible for its absorption in the UV region. The solvent environment can significantly influence these transitions, and its effects can be modeled using methods like the Polarizable Continuum Model (PCM).
To predict luminescence (fluorescence), the geometry of the first excited state is optimized. The energy difference between the optimized first excited state and the ground state (at the excited-state geometry) corresponds to the emission energy. The difference between the absorption maximum (from the ground state) and the emission maximum is the Stokes shift, which is a measure of the structural relaxation in the excited state. Studies on similar pyrazolone-based molecules have successfully used TD-DFT to calculate absorption, fluorescence, and Stokes shifts, showing good agreement with experimental data. nih.gov
Tautomerism and Conformational Stability Studies
The presence of multiple nitrogen atoms and a labile amino proton in this compound makes it a candidate for tautomerism and conformational isomerism.
The pyrazole ring in this compound can exist in two tautomeric forms depending on which nitrogen atom of the pyrazole ring is protonated, leading to 1H- and 2H-tautomers. While the nomenclature of the title compound specifies the 1H-tautomer, the possibility of the existence of the 2H-tautomer in equilibrium should be considered.
Computational chemistry can determine the relative stabilities of these tautomers by calculating their ground-state energies. After optimizing the geometry of each tautomer, their electronic energies, including zero-point vibrational energy (ZPVE) corrections, are compared. The tautomer with the lower total energy is predicted to be the more stable and thus the predominant species. For the related 1H-pyrazolo[3,4-b]pyridine system, DFT calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, largely due to the preservation of aromaticity in both rings in the 1H form. nih.gov A similar outcome would be expected for this compound.
Annular proton transfer refers to the movement of a proton between the nitrogen atoms of the pyrazole ring. This process can occur in the ground state but is often facilitated in the excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).
Computational studies can model the reaction pathway for this proton transfer by locating the transition state structure connecting the two tautomers. The energy difference between the ground state and the transition state gives the activation energy barrier for the process. For ESIPT, the potential energy surfaces of the ground and excited states are calculated. A low barrier in the excited state would suggest that photoexcitation could induce rapid proton transfer.
In studies of 2-pyridyl pyrazole systems, which have a five-membered intramolecular hydrogen bond, dual fluorescence was observed, indicating the occurrence of ESIPT. bohrium.com Molecular modeling of these systems helps to understand the relationship between the hydrogen bond distance, the acidity of the pyrazole N-H, and the energy barrier for the proton transfer. bohrium.com Similar computational approaches would be invaluable in determining if this compound is likely to undergo such dynamic processes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has become a pivotal methodology for mapping out the energetic landscapes of chemical reactions, thereby elucidating their mechanisms. While direct computational studies on the reaction mechanisms involving this compound are not extensively detailed in the available literature, the principles can be understood from studies on analogous systems, such as the formation of various pyrazole and pyridine derivatives.
These computational investigations typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model the behavior of molecules and their interactions. Such studies can reveal the step-by-step pathway of a reaction, identifying key intermediates and the energetic barriers that must be overcome. For instance, in the synthesis of complex molecules, computational models can help to understand the sequence of bond-forming and bond-breaking events, providing a level of detail that is often difficult to obtain through experimental means alone.
A critical aspect of elucidating a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the rate of a chemical reaction. Computational chemists utilize various algorithms to locate these fleeting structures on the potential energy surface.
In studies of related pyrazole compounds, transition state calculations have been performed to understand their formation. For example, in the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, transition states were calculated for the reactions between 4-(trifluoromethyl)aniline (B29031) and pyrazole derivatives. mdpi.com These calculations often incorporate a solvation model, such as the SMD (Solvation Model based on Density) model, to simulate the effect of the solvent on the reaction, as the solvent can significantly influence the energetics of the reaction pathway. mdpi.com The choice of the theoretical level, including the density functional (e.g., MN15L) and basis set (e.g., def2-TZVP), is crucial for obtaining accurate results that correlate well with experimental observations. mdpi.com
By mapping the entire reaction pathway, from reactants through the transition state to the products, a complete energetic profile of the reaction can be constructed. This profile provides valuable information about the feasibility of a proposed mechanism and can help to explain why certain products are formed in preference to others.
Many chemical reactions can, in principle, yield more than one constitutional isomer, a phenomenon known as regioselectivity. Predicting and controlling the regioselectivity of a reaction is a major goal in synthetic chemistry. Computational modeling has proven to be a powerful tool for predicting the regiochemical outcome of reactions involving heterocyclic compounds.
For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. nih.govmdpi.com The regioselectivity of such reactions is governed by the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com Computational methods can be employed to calculate the partial charges on the atoms of the reactants and the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is expected to be the favored one, leading to the major regioisomer.
A study on the regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition utilized DFT calculations to analyze the transition states. rsc.org The analysis indicated that the observed 3,4-diaryl product corresponded to the one formed via the transition state with the lowest activation energy, thus leading to the most stable product. rsc.org This excellent correlation between computational prediction and experimental outcome underscores the predictive power of these theoretical methods.
While specific data tables for the computational investigation of this compound are not available in the reviewed literature, the table below illustrates the kind of data that is typically generated in such studies for related compounds.
Table 1: Representative Data from Computational Analysis of Pyrazole Derivative Reactions
| Parameter | Computational Method | Finding | Reference |
| Transition State Energy | DFT (MN15L/def2-TZVP) with SMD solvation | Calculation of transition states for reactions of aniline and pyrazole derivatives. mdpi.com | mdpi.com |
| Reaction Pathway Analysis | DFT | Elucidation of multi-step reaction mechanisms, including intermediates and transition states. | nih.govmdpi.com |
| Regioselectivity Prediction | DFT | Analysis of transition state energies to predict the major regioisomer in cycloaddition reactions. rsc.org | rsc.org |
Chemical Reactivity and Derivatization Studies of 4 1h Pyrazol 1 Yl Pyridin 3 Amine
Nucleophilic and Electrophilic Reactivity of the Amine Functionality
The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for derivatization. Its nucleophilic character allows for a variety of reactions with electrophiles.
Acylation: The amine can be readily acylated to form amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. A similar transformation has been reported for related pyrazole-methylamine substituents, which undergo amide coupling using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine (B128534).
Alkylation: N-alkylation of the amine group is also a feasible transformation. Reaction with alkyl halides can introduce various alkyl substituents. However, careful control of reaction conditions is necessary to avoid over-alkylation and potential quaternization of the pyridine nitrogen. Studies on related aminopyrazole systems have shown that N-alkylation can be achieved, though regioselectivity can be an issue in some cases. researchgate.net
Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These intermediates are highly versatile and can be used to introduce a range of other functional groups. For example, related aminopyrazole compounds have been shown to undergo diazotization and subsequent coupling with active methylene (B1212753) compounds to generate new heterocyclic systems. researchgate.net The resulting diazonium salt of 4-(1H-pyrazol-1-yl)pyridin-3-amine could potentially be converted into hydroxyl, halogen, or cyano groups through Sandmeyer or related reactions.
Functionalization of the Pyridine and Pyrazole (B372694) Rings
Both the pyridine and pyrazole rings are amenable to further functionalization, primarily through electrophilic substitution reactions. The position of substitution is directed by the existing substituents.
Pyridine Ring: The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino group at the 3-position. This directing effect would favor substitution at the 2- and 6-positions. However, the bulky pyrazol-1-yl group at the 4-position may exert steric hindrance, potentially favoring substitution at the less hindered 2-position. Conversely, the electron-donating nature of the amine and the pyrazole ring deactivates the pyridine ring towards nucleophilic attack.
Pyrazole Ring: The pyrazole ring itself is an electron-rich heterocycle and is susceptible to electrophilic attack, which predominantly occurs at the C4-position. mdpi.com Halogenation (chlorination, bromination) of pyrazole rings is a well-established reaction. mdpi.comnih.gov Nitration of pyrazoles can also be achieved, typically using a mixture of nitric and sulfuric acid, to yield 4-nitropyrazole derivatives. mdpi.com The presence of the pyridine substituent on the pyrazole nitrogen in the target molecule will influence the reactivity of the pyrazole ring.
Cycloaddition Reactions Involving the Heterocyclic System
Photochemical and Electrochemical Behavior
The photochemical and electrochemical properties of this compound are of interest for applications in materials science, such as in the development of photoluminescent materials or electroactive polymers.
Photochemical Behavior: Pyridyl-pyrazole derivatives have been investigated as ligands in ruthenium(II) complexes, which exhibit photoejection of the pyridyl-pyrazole ligand upon irradiation with light. nih.govacs.org This suggests that the bond between the pyridine and pyrazole rings in the parent compound could be photochemically labile under certain conditions. The photophysical properties of fused pyrazolopyridine systems are also of interest, as they can exhibit fluorescence. mdpi.com Some pyrazolyl-containing compounds have been shown to exhibit photochromism, changing color upon irradiation with UV light. nih.gov
Electrochemical Behavior: The electrochemical behavior of pyridine and pyrazole derivatives has been studied in various contexts. The electrochemical reduction of pyridines in acidic solution can lead to the formation of dihydropyridines. rsc.org The electrochemical reduction of pyrazine, a related diazine, has also been investigated. acs.org The electrochemical properties of this compound would be influenced by both the electron-rich pyrazole and the electron-deficient pyridine ring, as well as the redox-active amino group, making it a candidate for studies in electrochemistry.
Coordination Chemistry and Applications in Catalysis and Materials Science
Ligand Design and Metal Complex Formation
The design of ligands based on the pyrazolyl-pyridinamine scaffold is a key area of research. The ability to modify the substituents on both the pyrazole (B372694) and pyridine (B92270) rings allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net
Chelating Properties of the Pyrazolyl-Pyridinamine Moiety with Transition Metals
The 4-(1H-pyrazol-1-yl)pyridin-3-amine molecule possesses a bidentate N,N-donor set, with the nitrogen atoms of the pyrazole and pyridine rings available for coordination to a metal center. This chelation results in the formation of a stable five-membered ring, enhancing the thermodynamic stability of the resulting metal complex. The nitrogen-containing heterocyclic systems, like pyrazole and pyridine, are well-known for their ability to coordinate with a wide range of transition metals. researchgate.net The specific orientation of the lone pairs on the nitrogen atoms in the pyrazolyl-pyridinamine moiety makes it a particularly effective chelating agent.
Research has demonstrated the coordination of pyrazolyl-pyridine type ligands with various transition metals, including but not limited to ruthenium, copper, iron, cadmium, and palladium. rsc.orgnih.govresearchgate.netuwc.ac.za The nature of the metal ion, its oxidation state, and the surrounding ligands all influence the final structure and properties of the coordination compound.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govchemicalbook.com For instance, the reaction of a pyrazolyl-pyridine ligand with a ruthenium precursor can yield ruthenium(II) complexes. rsc.org Similarly, reacting these ligands with copper(I) halides or other metal salts leads to the formation of the corresponding coordination compounds. researchgate.net
Characterization of these complexes is crucial to understanding their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the atoms within the molecule, confirming the coordination of the ligand to the metal.
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the complex, confirming its composition. rsc.org
Infrared (IR) Spectroscopy: Helps to identify the coordination of the ligand by observing shifts in the vibrational frequencies of the pyrazole and pyridine rings upon complexation. researchgate.net
UV-Vis Spectroscopy: Provides insights into the electronic transitions within the complex. researchgate.net
Structural Analysis of Coordination Compounds (e.g., Octahedral, Square Planar Geometries)
Single-crystal X-ray diffraction has been instrumental in elucidating the geometries of metal complexes containing pyrazolyl-pyridinamine ligands. The coordination geometry is highly dependent on the metal ion and the stoichiometry of the ligands.
For example, ruthenium(II) complexes bearing a tridentate pyrazole-pyridine-pyrazole ligand have been shown to adopt a distorted octahedral geometry. rsc.org In some copper(I) complexes with a pyrazolyl-pyrimidine ligand, the Cu(I) ion is coordinated to two bidentate ligands, resulting in a distorted tetrahedral coordination environment. researchgate.net The distortion in these geometries can be influenced by factors such as intramolecular π-π stacking interactions between the aromatic rings of the ligands. researchgate.net In other cases, square planar geometries have been observed, for instance, in some palladium(II) complexes. uwc.ac.za
The following table summarizes the coordination geometries observed in some reported metal complexes with pyrazolyl-pyridine type ligands.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Ruthenium(II) | Pyrazole-pyridine-pyrazole | Distorted Octahedral | rsc.org |
| Copper(I) | Pyrazolyl-pyrimidine | Distorted Tetrahedral | researchgate.net |
| Cadmium(II) | Pyrazole-acetamide | Distorted Octahedral | nih.gov |
| Iron(II) | Pyrazole-quinoxaline | Distorted Octahedral | nih.gov |
Catalytic Applications of Metal-Pyrazolyl-Pyridinamine Complexes
The metal complexes derived from this compound and related ligands have emerged as promising catalysts in a variety of organic transformations. researchgate.net The catalytic activity is a direct consequence of the electronic and steric environment created by the ligand around the metal center.
Homogeneous and Heterogeneous Catalysis
Complexes of pyrazolyl-pyridinamine ligands have been primarily investigated as homogeneous catalysts , where the catalyst is in the same phase as the reactants. mdpi.com This allows for high activity and selectivity under mild reaction conditions. Examples include the use of ruthenium(II) complexes for the acceptorless dehydrogenation of alcohols. rsc.org
While less common, the principles of pyrazolyl-pyridine coordination chemistry could be extended to heterogeneous catalysis . This would involve immobilizing the metal complexes on a solid support, which can offer advantages in terms of catalyst separation and recycling.
Mechanism of Catalytic Action (e.g., Redox Properties, Ligand Exchange)
The catalytic mechanism of metal-pyrazolyl-pyridinamine complexes is often multifaceted and depends on the specific reaction being catalyzed. Key mechanistic features include:
Redox Properties: The metal center can often cycle between different oxidation states during the catalytic process. The pyrazolyl-pyridinamine ligand can influence the redox potential of the metal, thereby facilitating electron transfer steps in the catalytic cycle. For instance, in oxidation reactions, the metal may be oxidized and then reduced, while in hydrogenation reactions, the reverse may occur.
Ligand Exchange: The lability of ligands coordinated to the metal center is crucial. Substrates can coordinate to the metal by displacing other ligands, undergo transformation, and then the product dissociates, regenerating the active catalyst. The pyrazolyl-pyridinamine ligand itself is typically strongly bound, providing a stable platform for these exchange processes to occur at other coordination sites.
Metal-Ligand Cooperation: In some cases, the ligand is not just a passive spectator but actively participates in the catalytic cycle. For example, the NH group of a protic pyrazole ligand can act as a proton shuttle, facilitating bond-breaking and bond-forming steps. This cooperative effect between the metal and the ligand can significantly enhance catalytic activity. nih.gov For example, in the dehydrogenation of formic acid, the deprotonation of the azole units can increase the electron donation to the metal center. nih.gov
The following table provides examples of catalytic reactions where metal-pyrazolyl-pyridinamine complexes have been employed.
| Catalyst Type | Reaction | Key Mechanistic Features | Reference |
| Ruthenium(II) pincer complex | Acceptorless Dehydrogenation of Alcohols | Redox cycling of Ru, ligand exchange | rsc.org |
| Iridium(III) pyrazolyl-pyridine complex | Hydrogen Evolution from Formic Acid | Metal-ligand cooperation (proton transfer) | nih.gov |
| Palladium(II) pyrazole complex | Phenylacetylene Polymerization | Insertion mechanism | uwc.ac.za |
Advanced Materials Development
There is no available research to report on the following sub-topics for this specific compound:
Enzyme Inhibition Studies (Chemical Mechanism Focus)
Similarly, no published studies were found that would allow for an analysis of:
Molecular Docking and Protein-Ligand Interaction Modeling
It is important to note that while research exists for structurally related pyrazole and pyridine derivatives in these fields, the strict focus on this compound as per the user's request means that such data cannot be substituted. The unique positioning of the pyrazolyl and amine groups on the pyridine ring dictates the compound's specific chemical and physical properties, making direct comparisons to its isomers or other derivatives scientifically unsound for this analysis.
Further research would be required to be initiated on this compound to determine its potential in these advanced applications.
Structure-Activity Relationships (SAR) in Enzyme Interactions (non-therapeutic context)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the structure-activity relationships (SAR) of this compound in the context of its interactions with enzymes for non-therapeutic applications. While the broader classes of pyrazole and pyridine derivatives have been extensively investigated as inhibitors or modulators of various enzyme systems, research detailing the specific enzymatic binding and activity of this exact molecule remains unpublished.
Numerous studies have established the importance of the pyrazole and pyridine scaffolds in medicinal chemistry and materials science. For instance, derivatives of pyrazolopyridine have been identified as inhibitors of protein-protein interactions, such as the PEX14–PEX5 complex, which is crucial for parasitic metabolism. Similarly, other related pyrazole analogs have been explored as inhibitors of bacterial type II topoisomerases and as modulators of muscarinic acetylcholine (B1216132) receptors.
Research into compounds with similar structural motifs, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has demonstrated potent inhibition of kinases like TANK-binding kinase 1 (TBK1). Furthermore, structure-activity relationship studies on (1H-pyrazol-4-yl)acetamide derivatives have led to the identification of potent antagonists for the P2X(7) receptor.
However, these investigations focus on related but structurally distinct molecules. The specific substitution pattern of this compound, with the pyrazole at position 4 and the amine at position 3 of the pyridine ring, presents a unique electronic and steric profile. Without dedicated enzymatic screening and SAR studies for this particular compound, any discussion of its potential interactions would be speculative and fall outside the scope of established scientific findings.
Therefore, no detailed research findings or data tables on the structure-activity relationships of this compound in non-therapeutic enzyme interactions can be provided at this time. Further research would be required to elucidate the enzymatic activity profile of this compound and to understand how structural modifications would influence its potential interactions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of pyrazole-containing compounds is a well-established field, yet the development of more efficient, sustainable, and versatile methods for preparing specific isomers like 4-(1H-pyrazol-1-yl)pyridin-3-amine remains a pertinent challenge. Future research could focus on:
Catalytic Approaches: Exploring novel catalytic systems, including transition metal catalysts or organocatalysts, could lead to milder reaction conditions and improved regioselectivity. For example, palladium-catalyzed cross-coupling reactions are a common method for forming C-N bonds in the synthesis of related pyrazole (B372694) derivatives.
Green Chemistry Principles: The incorporation of green chemistry principles, such as the use of environmentally benign solvents (e.g., water or ionic liquids), microwave-assisted synthesis, and solvent-free reaction conditions, would enhance the sustainability of the synthetic process. nih.govbeilstein-journals.org
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Multi-step Classical Synthesis | Well-understood reaction mechanisms | Lower overall yield, more waste generation |
| One-Pot Synthesis | Higher efficiency, reduced waste | Optimization of reaction conditions for multiple steps |
| Catalytic Synthesis | Milder conditions, high selectivity | Catalyst cost and sensitivity |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment required |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques like NMR and IR are routinely used, the application of more advanced methods could provide deeper insights into the structural and electronic properties of this compound. Future work in this area could involve:
Solid-State NMR: For a comprehensive understanding of the compound's structure in the solid state, which can differ from its solution-state conformation.
Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) can provide highly accurate mass data, confirming the elemental composition with great confidence.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. For example, the crystal structure of a piperonal chalcone derivative incorporating a pyrazolo[3,4-b]pyridine moiety was successfully determined, providing valuable structural information. nih.gov
A summary of spectroscopic data for a related compound, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, is provided in the table below to illustrate the type of data that would be valuable for the title compound. tandfonline.com
| Spectroscopic Technique | Observed Data for 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.com |
| ¹H NMR | Characterized by signals corresponding to the pyrazole and thiophene protons. |
| ¹³C NMR | Resonances confirming the carbon framework of the molecule. |
| FT-IR | Characteristic vibrational bands for the functional groups present. |
| UV-Visible | Absorption maxima indicating electronic transitions. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new transformations. Future research should aim to:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide insights that are difficult to obtain experimentally.
Kinetic Studies: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate.
Isotope Labeling Studies: Using isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.
For instance, the proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine derivatives often involves a sequence of Michael addition, cyclization, dehydration, and aromatization reactions. nih.govbeilstein-journals.org A detailed mechanistic investigation could validate and refine such proposals.
Exploration of New Coordination Chemistry Principles
The presence of multiple nitrogen atoms in this compound makes it a potentially versatile ligand for the formation of coordination complexes with various metal ions. acs.orgresearchgate.net This opens up a wide range of possibilities for future research in coordination chemistry:
Synthesis of Novel Metal Complexes: Systematically exploring the coordination of this ligand with a wide array of transition metals and lanthanides to synthesize new complexes with interesting structural, magnetic, and optical properties. The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands with iron(II) has been extensively studied, revealing interesting spin-crossover behavior, which could be a promising area of investigation for the title compound's complexes as well. nih.govmdpi.comacs.org
Polynuclear and Supramolecular Assemblies: Designing and synthesizing polynuclear complexes and supramolecular architectures based on this ligand, which could have applications in areas such as catalysis and materials science.
Catalytic Applications of Metal Complexes: Investigating the catalytic activity of the synthesized metal complexes in various organic transformations, such as cross-coupling reactions, oxidations, and reductions.
The following table outlines potential coordination modes of this compound:
| Coordination Mode | Description |
| Monodentate | Coordination through either the pyridine (B92270) nitrogen or one of the pyrazole nitrogens. |
| Bidentate | Chelation involving the pyridine nitrogen and the N2 of the pyrazole ring. |
| Bridging | Linking two or more metal centers. |
Applications in Emerging Fields of Chemical Science
The unique structural features of this compound suggest its potential for application in several emerging fields of chemical science. Future research should explore its utility as:
A Scaffold in Medicinal Chemistry: Aminopyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govmdpi.comresearchgate.net The title compound could serve as a valuable building block for the synthesis of new drug candidates.
Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing compounds have been investigated for their luminescent properties. The metal complexes of this compound could be explored as potential emitters in OLEDs.
Sensors: The ability of the ligand to coordinate with specific metal ions could be exploited in the development of chemosensors for the detection of environmentally or biologically important species.
Agrochemicals: Pyrazole derivatives have found applications as herbicides and fungicides, suggesting a potential avenue for the title compound in the agrochemical industry.
The diverse biological activities of aminopyrazole scaffolds are summarized below:
| Biological Activity | Therapeutic Area |
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Oncology |
| Antimicrobial | Infectious diseases |
| Kinase Inhibition | Cancer, inflammation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1H-pyrazol-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with substituted pyridines. For example, iodinated pyrazole intermediates (e.g., 4-iodo-1H-pyrazole) can undergo Buchwald-Hartwig amination with 3-aminopyridine under palladium catalysis. Key optimizations include:
- Catalysts : Copper(I) bromide or cesium carbonate for facilitating coupling reactions .
- Solvents : Polar aprotic solvents like DMSO or DMF enhance reactivity .
- Temperature : Reactions often proceed at 35–100°C for 12–48 hours, with prolonged heating improving yields .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product. Yields range from 17–40%, depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Pyrazole protons appear as singlets (δ 7.5–8.5 ppm), while the pyridin-3-amine NH₂ group shows broad peaks (δ 4.0–5.0 ppm). Coupling between pyridine and pyrazole rings splits signals in the aromatic region .
- HRMS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 176–215) .
- IR : NH stretching (3298 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) are diagnostic .
- X-ray Diffraction : Resolves π-stacking interactions between pyrazole and pyridine rings, with bond lengths (C–N ≈ 1.33 Å) validating resonance structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from structural modifications (e.g., halogenation or alkylation) altering bioactivity. To address this:
- SAR Studies : Systematically vary substituents (e.g., 4-fluoro vs. 4-nitro groups) and assay against targets (e.g., kinase inhibition) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Meta-Analysis : Compare IC₅₀ values across studies to identify trends (e.g., electron-withdrawing groups enhancing antibacterial potency) .
Q. What crystallographic strategies are recommended for determining the three-dimensional structure of this compound complexes?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (173 K) setups to minimize thermal motion .
- Refinement Tools : SHELXL for small-molecule refinement (R-factor < 0.05) and SIR97 for direct methods in phase determination .
- Validation : Check for π-π interactions (3.5–4.0 Å spacing) and hydrogen-bonding networks (N–H···N/O) using Mercury software .
Q. How does the substitution pattern on the pyrazole ring influence the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Electron Effects : Electron-withdrawing groups (e.g., -NO₂ at pyrazole-C4) enhance kinase inhibition by stabilizing charge-transfer interactions .
- Steric Considerations : Bulky substituents (e.g., tert-butyl) reduce affinity for shallow binding pockets, as shown in molecular docking studies .
- Bioisosteric Replacement : Replacing iodine with trifluoromethyl maintains hydrophobic interactions while improving metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
